molecular formula C19H16N4O6 B14514240 4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 62500-68-9

4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid

Cat. No.: B14514240
CAS No.: 62500-68-9
M. Wt: 396.4 g/mol
InChI Key: LLZYVGWRBCUCMX-UHFFFAOYSA-N
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Description

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with ethylamino groups and linked to dibenzoic acid moieties through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.

    Linking with Dibenzoic Acid: The triazine core is then linked to dibenzoic acid through ether linkages. This step involves the reaction of the triazine intermediate with hydroxybenzoic acid derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst optimization.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and polymer composites.

Mechanism of Action

The mechanism of action of 4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-{(1,2-Phenylenebis(methylene))bis(oxy)}dibenzoic acid
  • 4,4’-{(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)}dibenzoic acid
  • 4,4’-{(1,4-Phenylenebis(methylene))bis(oxy)}dibenzoic acid

Uniqueness

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62500-68-9

Molecular Formula

C19H16N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

4-[[4-(4-carboxyphenoxy)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C19H16N4O6/c1-2-20-17-21-18(28-13-7-3-11(4-8-13)15(24)25)23-19(22-17)29-14-9-5-12(6-10-14)16(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)(H,20,21,22,23)

InChI Key

LLZYVGWRBCUCMX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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